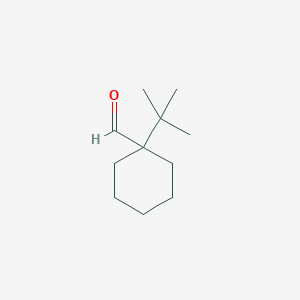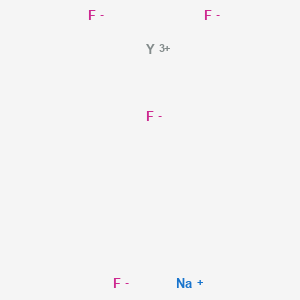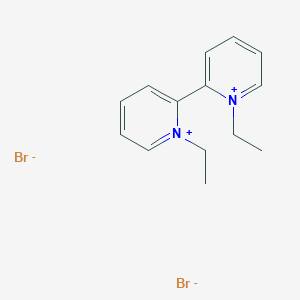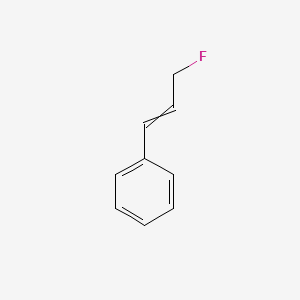
Cinnamyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinnamyl fluoride is an organic compound that belongs to the class of cinnamyl derivatives It is characterized by the presence of a fluorine atom attached to the cinnamyl group
准备方法
Synthetic Routes and Reaction Conditions
Cinnamyl fluoride can be synthesized through various methods. One common approach involves the fluorination of cinnamyl alcohol using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or tetra-n-butylammonium fluoride (TBAF). The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal-catalyzed fluorination reactions. For example, palladium-catalyzed fluorination has been employed to synthesize this compound from cinnamyl bromide using TBAF as the fluorinating agent . This method offers high selectivity and efficiency, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Cinnamyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be replaced by other nucleophiles, leading to the formation of different cinnamyl derivatives.
Oxidation Reactions: This compound can be oxidized to form cinnamaldehyde or cinnamic acid under appropriate conditions.
Reduction Reactions: Reduction of this compound can yield cinnamyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Various cinnamyl derivatives depending on the nucleophile used.
Oxidation Reactions: Cinnamaldehyde and cinnamic acid.
Reduction Reactions: Cinnamyl alcohol.
科学研究应用
Cinnamyl fluoride has several applications in scientific research:
作用机制
The mechanism of action of cinnamyl fluoride involves its interaction with specific molecular targets and pathways. For instance, this compound derivatives have been shown to disrupt microbial cell membranes, leading to cell death . Additionally, these compounds can inhibit key enzymes involved in metabolic pathways, thereby exerting their biological effects .
相似化合物的比较
Similar Compounds
Cinnamic Acid: An unsaturated carboxylic acid with similar structural features but lacks the fluorine atom.
Cinnamyl Alcohol: The alcohol counterpart of cinnamyl fluoride, used in similar applications but with different reactivity.
Cinnamaldehyde: An aldehyde derivative with distinct chemical properties and applications.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various research and industrial applications .
属性
CAS 编号 |
70353-93-4 |
|---|---|
分子式 |
C9H9F |
分子量 |
136.17 g/mol |
IUPAC 名称 |
3-fluoroprop-1-enylbenzene |
InChI |
InChI=1S/C9H9F/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2 |
InChI 键 |
INZLZTHXPOJSCN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


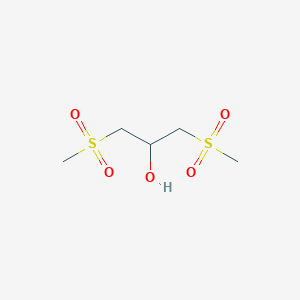
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)

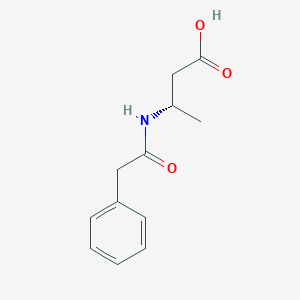
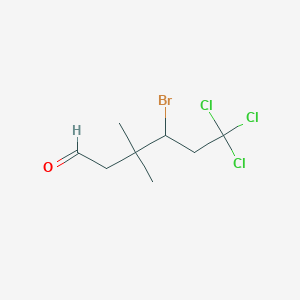


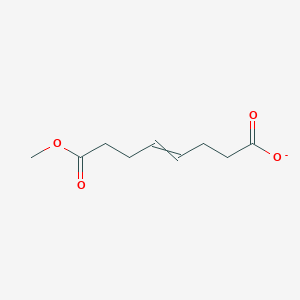
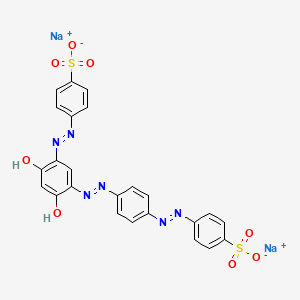
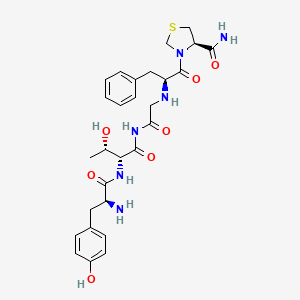
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)
